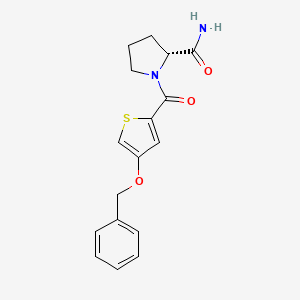![molecular formula C17H22N2O2 B7358898 2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol, also known as Prazosin, is a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate. However, this chemical compound also has potential applications in scientific research due to its unique properties. In
Mecanismo De Acción
2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol selectively blocks alpha-1 adrenergic receptors, which are responsible for regulating blood pressure and smooth muscle contraction. By blocking these receptors, this compound causes vasodilation and decreases blood pressure. It also relaxes smooth muscle in the prostate and bladder, which can relieve symptoms of an enlarged prostate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its blood pressure-lowering and smooth muscle-relaxing properties, it has been found to reduce anxiety and improve sleep in patients with post-traumatic stress disorder. This compound has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol has several advantages as a research tool. It is a well-characterized compound with known pharmacological properties, making it a reliable tool for studying alpha-1 adrenergic receptors. It is also relatively inexpensive and widely available. However, this compound has some limitations. It has low selectivity for alpha-1 adrenergic receptors and can also bind to other receptor types, which can complicate experimental results. It also has a short half-life, which can make it difficult to maintain consistent plasma levels during experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dose and administration route for this compound in cancer treatment. Another area of interest is its potential use in the treatment of anxiety disorders and post-traumatic stress disorder. Studies are needed to determine the long-term safety and efficacy of this compound in these populations. Finally, further research is needed to develop more selective alpha-1 adrenergic receptor antagonists that can be used as research tools.
Métodos De Síntesis
2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol can be synthesized through a multistep process involving the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethyl)phenol to form 2-(2-hydroxyethyl)phenyl-2-chloroethylamine. This compound is then reacted with 2-amino-5-nitrobenzonitrile to produce 2-[3-[5-nitro-2-(2-hydroxyethyl)phenyl]phenyl]-2-chloroethylamine. Finally, reduction of the nitro group with iron powder and hydrochloric acid yields this compound.
Aplicaciones Científicas De Investigación
2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol has been widely used in scientific research to study the physiological and biochemical effects of alpha-1 adrenergic receptor antagonists. It has been shown to have potential applications in the treatment of anxiety disorders, post-traumatic stress disorder, and alcohol use disorder. This compound has also been found to have anti-tumor properties and may be useful in cancer therapy.
Propiedades
IUPAC Name |
2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-17(11-21)14-4-2-3-13(9-14)16-10-15(18)6-5-12(16)7-8-20/h2-6,9-10,17,19-21H,7-8,11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXWKYTVUGJESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC(=C1)C2=C(C=CC(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)

![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)
![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)